N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
N~3~-[4-(5-ETHYL-2-THIENYL)-1,3-THIAZOL-2-YL]NICOTINAMIDE is a complex organic compound that features a thiazole ring, a thiophene ring, and a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[4-(5-ETHYL-2-THIENYL)-1,3-THIAZOL-2-YL]NICOTINAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-bromo-1-(5-ethyl-2-thienyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with nicotinoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~3~-[4-(5-ETHYL-2-THIENYL)-1,3-THIAZOL-2-YL]NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
N~3~-[4-(5-ETHYL-2-THIENYL)-1,3-THIAZOL-2-YL]NICOTINAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N3-[4-(5-ETHYL-2-THIENYL)-1,3-THIAZOL-2-YL]NICOTINAMIDE involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings allow it to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N~3~-[4-(5-ETHYL-2-THIENYL)-1,3-THIAZOL-2-YL]NICOTINAMIDE is unique due to the combination of its thiazole, thiophene, and nicotinamide moieties, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C15H13N3OS2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3OS2/c1-2-11-5-6-13(21-11)12-9-20-15(17-12)18-14(19)10-4-3-7-16-8-10/h3-9H,2H2,1H3,(H,17,18,19) |
InChI Key |
WQWIRSAJNPJNQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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